molecular formula C24H23N3O3S2 B2909504 4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 683261-04-3

4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2909504
CAS No.: 683261-04-3
M. Wt: 465.59
InChI Key: BVTJBATXMJONHS-OCOZRVBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (hereafter referred to by its research identifier LMM5) is a synthetic 1,3,4-oxadiazole derivative identified through in silico methodologies as a thioredoxin reductase inhibitor with antifungal activity against Candida albicans . Structurally, LMM5 features a benzyl(methyl)sulfamoyl group attached to a benzamide core, conjugated to a 3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety. This combination of sulfonamide and heterocyclic groups is critical for its bioactivity, as demonstrated in antifungal assays where LMM5 and its analog LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) showed efficacy comparable to fluconazole .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-17-9-14-21-22(15-17)31-24(27(21)3)25-23(28)19-10-12-20(13-11-19)32(29,30)26(2)16-18-7-5-4-6-8-18/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTJBATXMJONHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as 3,6-dimethylbenzaldehyde, under acidic conditions.

    Introduction of the Benzyl(methyl)sulfamoyl Group: This step involves the reaction of benzylamine with methylsulfonyl chloride to form benzyl(methyl)sulfamide. This intermediate is then coupled with the benzothiazole derivative.

    Formation of the Benzamide Core: The final step involves the coupling of the benzothiazole-sulfamide intermediate with 4-aminobenzoic acid under dehydrating conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole ring or the sulfamoyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions, particularly those involving sulfamoyl groups. It can also be used in the development of new biochemical assays.

Medicine

Medicinally, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds, while the benzothiazole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of LMM5 and Analogs

Compound Name / ID Sulfamoyl Substituent Heterocyclic System Molecular Weight (g/mol) XLogP3 Key Activity/Notes
LMM5 Benzyl(methyl) 3,6-Dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene ~550 (estimated) ~4.5 Antifungal (thioredoxin reductase inhibition)
LMM11 Cyclohexyl(ethyl) 5-(Furan-2-yl)-1,3,4-oxadiazole ~540 (estimated) ~4.8 Antifungal; improved metabolic stability
ECHEMI-8 Bis(prop-2-enyl) 4-Chloro-3-methyl-1,3-benzothiazol 617.81 5.2 Unknown activity; halogenated core enhances lipophilicity
ECHEMI-9 Butyl(methyl) 3-Ethyl-4-methoxy-1,3-benzothiazol 461.6 4.3 Methoxy group may enhance solubility
ECHEMI-10 Diethyl 4-(4-Nitrophenyl)-1,3-thiazol ~470 (estimated) 3.9 Nitro group increases electron-withdrawing effects

Key Observations :

  • Sulfamoyl Groups: The benzyl(methyl) group in LMM5 provides moderate lipophilicity (estimated XLogP3 ~4.5), balancing membrane permeability and solubility.
  • Heterocyclic Systems : The 3,6-dimethylbenzothiazole in LMM5 likely enhances planar stacking with enzyme active sites, whereas ECHEMI-9’s 4-methoxy group may improve solubility but reduce binding affinity due to steric effects .
  • Halogenation : ECHEMI-8’s 4-chloro substituent increases molecular weight and lipophilicity, which may improve tissue penetration but raise toxicity risks .

Antifungal Activity

LMM5 and LMM11 were tested against C. albicans in combination with fluconazole, showing synergistic effects .

Docking and Binding Affinity

Though direct docking data for LMM5 are unavailable, analogs with similar benzamide scaffolds (e.g., triazole-based compounds in ) exhibit strong docking scores (-6.77 to -8.54 kcal/mol) against HDAC8 . This suggests that the benzamide core and conjugated heterocycles are critical for target engagement, albeit with varying substituent-dependent interactions.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : ECHEMI-9’s lower XLogP3 (4.3) compared to LMM5 (~4.5) and ECHEMI-8 (5.2) indicates that alkyl chains (butyl) may reduce hydrophobicity more effectively than aromatic groups .
  • Metabolic Stability : The cyclohexyl group in LMM11 likely confers resistance to oxidative metabolism compared to LMM5’s benzyl group, extending half-life .

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzamide core with a benzyl(methyl)sulfamoyl group and a dimethyl-substituted benzothiazole moiety. The synthesis typically involves several steps:

  • Formation of the Benzothiazole Moiety : Synthesized via cyclization of o-aminothiophenol with a carbonyl compound under acidic conditions.
  • Introduction of the Benzyl(methyl)sulfamoyl Group : Reaction of benzylamine with methylsulfonyl chloride to form the sulfamide, which is then coupled with the benzothiazole derivative.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The sulfamoyl group can form strong hydrogen bonds with enzymes, while the benzothiazole moiety may participate in π-π stacking interactions.
  • Modulation of Biological Pathways : These interactions can influence various cellular processes, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. It has been tested against:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Shows moderate activity against Escherichia coli.

Anticancer Activity

Preliminary studies indicate potential anticancer properties. In vitro assays demonstrated:

  • Cell Viability Reduction : The compound reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism : Induction of apoptosis was observed, suggesting its role in programmed cell death pathways.

Anti-inflammatory Effects

Research indicates that this compound may also exhibit anti-inflammatory properties:

  • Cytokine Inhibition : It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against a panel of pathogens and found significant inhibition at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Studies : In research documented in Cancer Letters, treatment with varying concentrations (1–100 µM) resulted in a dose-dependent decrease in cell proliferation in MCF-7 cells.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-[benzyl(methyl)sulfamoyl]benzoic acidSimilar sulfamoyl groupModerate antibacterial
N-(4,7-dichloro-3-methyl-benzothiazol-2-ylidene)benzamideChlorine substitutionEnhanced anticancer properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.